![molecular formula C21H14O B13796741 [1,1'-Binaphthalene]-2-carboxaldehyde CAS No. 605-79-8](/img/structure/B13796741.png)
[1,1'-Binaphthalene]-2-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Binaphthalene]-2-carboxaldehyde is an organic compound belonging to the binaphthalene family. It is characterized by two naphthalene rings connected at the 1 and 1’ positions, with an aldehyde functional group at the 2 position. This compound is known for its unique structural properties, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2-carboxaldehyde typically involves the oxidation of [1,1’-Binaphthalene]-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of [1,1’-Binaphthalene]-2-carboxaldehyde often employs large-scale oxidation processes using environmentally friendly oxidants. The use of continuous flow reactors and advanced purification techniques ensures the efficient and sustainable production of this compound .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed:
- [1,1’-Binaphthalene]-2-carboxylic acid
- [1,1’-Binaphthalene]-2-methanol
- Substituted binaphthalene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Binaphthalene]-2-carboxaldehyde is used as a key intermediate in the synthesis of chiral ligands and catalysts. Its unique structure allows for the creation of enantioselective catalysts used in asymmetric synthesis .
Biology: In biological research, this compound is used to study the interactions of aromatic aldehydes with biological macromolecules. It serves as a model compound for understanding the behavior of similar aromatic aldehydes in biological systems .
Medicine: Its structural framework can be modified to create bioactive molecules with therapeutic potential .
Industry: In the industrial sector, [1,1’-Binaphthalene]-2-carboxaldehyde is used in the production of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .
Wirkmechanismus
The mechanism of action of [1,1’-Binaphthalene]-2-carboxaldehyde involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. This interaction can lead to the formation of various adducts, depending on the nucleophile involved. The compound can also participate in redox reactions, where it acts as an electron acceptor or donor .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by forming covalent bonds with their active sites.
Receptors: It can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- [1,1’-Binaphthalene]-2,2’-diol
- [1,1’-Binaphthalene]-2,2’-dicarboxylic acid
- [1,1’-Binaphthalene]-2,2’-dimethanol
Comparison: Compared to [1,1’-Binaphthalene]-2-carboxaldehyde, these similar compounds have different functional groups, which influence their reactivity and applications. For instance, [1,1’-Binaphthalene]-2,2’-diol is widely used as a chiral ligand in asymmetric synthesis, while [1,1’-Binaphthalene]-2,2’-dicarboxylic acid is used in the production of polymers and resins .
Uniqueness: The presence of the aldehyde group in [1,1’-Binaphthalene]-2-carboxaldehyde makes it a unique compound with distinct reactivity, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in various fields of research and industry .
Eigenschaften
CAS-Nummer |
605-79-8 |
|---|---|
Molekularformel |
C21H14O |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
1-naphthalen-1-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C21H14O/c22-14-17-13-12-16-7-2-4-10-19(16)21(17)20-11-5-8-15-6-1-3-9-18(15)20/h1-14H |
InChI-Schlüssel |
MBYIYYPMLNCRFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


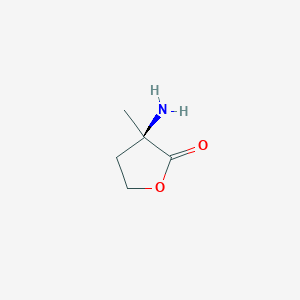
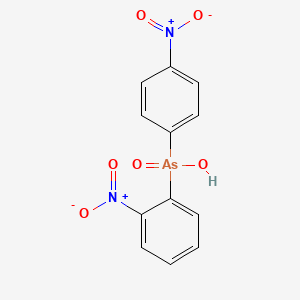
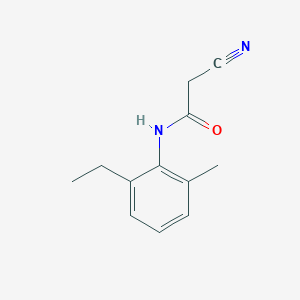
![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)

![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
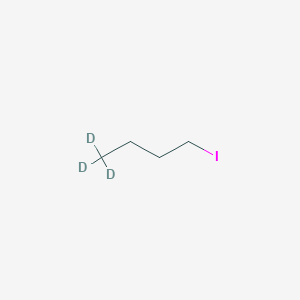
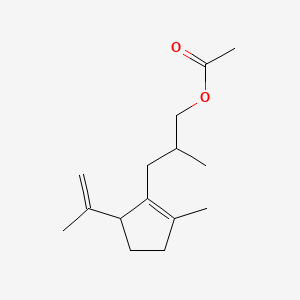
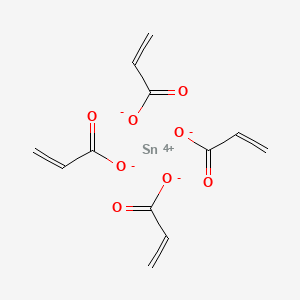
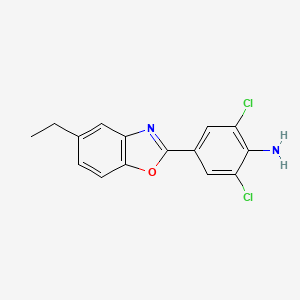
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)

